molecular formula C6H12Cl2N4O2 B6606578 methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride CAS No. 2824986-71-0

methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride

Cat. No.: B6606578
CAS No.: 2824986-71-0
M. Wt: 243.09 g/mol
InChI Key: AJAADPGZNVTLDC-XRIGFGBMSA-N
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Description

Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride is a compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-triazoles, including methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride, can be achieved through several methodsThis reaction involves the cycloaddition of azides and alkynes, typically catalyzed by copper(I) ions . The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .

Industrial Production Methods

In industrial settings, the synthesis of 1,2,3-triazoles can be scaled up using continuous flow methods. For example, a practical flow synthesis of 1,2,3-triazoles has been developed using copper-on-charcoal as a heterogeneous catalyst. This method allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of triazole N-oxides, while substitution reactions can yield various substituted triazoles .

Mechanism of Action

The mechanism of action of methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, which allows it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,3-triazole derivatives such as:

Uniqueness

Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to mimic amide bonds and its stability under various conditions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(triazol-1-yl)propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)5(7)4-10-3-2-8-9-10;;/h2-3,5H,4,7H2,1H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAADPGZNVTLDC-XRIGFGBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C=CN=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CN1C=CN=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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